molecular formula C20H22N4O2S B2391354 N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476431-40-0

N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2391354
CAS RN: 476431-40-0
M. Wt: 382.48
InChI Key: WHMLZBYYIOSHFY-UHFFFAOYSA-N
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Description

The compound “N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including an isopropylthio group, a phenyl group, a 1,2,4-triazole ring, a methoxy group, and a benzamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the isopropylthio group might participate in nucleophilic substitution reactions . The benzamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the benzamide might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, leading to its observed biological activities. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. This compound has also been found to have anti-cancer effects by inhibiting the growth of cancer cells. Additionally, this compound has been found to have anti-fungal effects by inhibiting the growth of certain fungi.

Advantages and Limitations for Lab Experiments

N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in a wide range of solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. One potential direction is to further investigate its mechanism of action and its interactions with proteins and enzymes in the body. This could lead to the development of new drugs that target these proteins and enzymes. Additionally, this compound could be further studied for its potential applications in the treatment of inflammatory diseases, cancer, and fungal infections. Finally, this compound could be used as a probe to study the role of certain proteins and enzymes in biological systems.

Synthesis Methods

N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 5-(isopropylthio)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen chloride to yield this compound. The synthesis method of this compound has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been found to exhibit potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. This compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development. Additionally, this compound has been used as a probe to study the role of certain proteins and enzymes in biological systems.

properties

IUPAC Name

4-methoxy-N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14(2)27-20-23-22-18(24(20)16-7-5-4-6-8-16)13-21-19(25)15-9-11-17(26-3)12-10-15/h4-12,14H,13H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMLZBYYIOSHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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